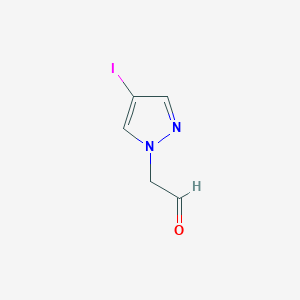

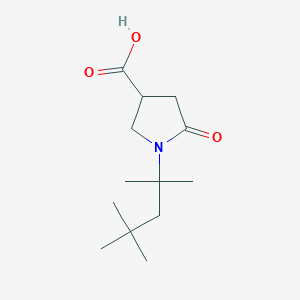

![molecular formula C9H9N3O2 B1327118 2,5-二甲基吡唑并[1,5-a]嘧啶-7-羧酸 CAS No. 1011355-87-5](/img/structure/B1327118.png)

2,5-二甲基吡唑并[1,5-a]嘧啶-7-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine ring systems. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been a subject of interest in several studies. A high regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids was developed using ultrasonication, which is a novel approach to facilitate the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent through a palladium-catalyzed C-C coupling step . These methods highlight the advancements in the synthesis of pyrazolopyrimidine derivatives, which could be relevant for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was determined by X-ray crystallography, revealing the presence of hydrogen-bonded rings and π-π stacking dimers in the crystal . These structural features are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo a variety of chemical reactions. One study described the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate, leading to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Another study reported the synthesis of pyrazolo[4',3':4,5]pyrido[2,3-d]pyrimidine derivatives through a non-concerted [4+1] cycloaddition pathway . These reactions demonstrate the reactivity of the pyrazolopyrimidine core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidine core can significantly affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can enhance the compound's solubility in polar solvents and provide an additional site for chemical reactions . The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the nature of intermolecular interactions .

科研应用

合成和化学结构

- 并行合成:合成7-杂环芳基吡唑并[1,5-a]嘧啶-3-羧酰胺的协议,可能包括2,5-二甲基吡唑并[1,5-a]嘧啶-7-羧酸衍生物的合成,展示了其在创建多样化化合物库 (Ahmetaj et al., 2013) 中的用途。

- 区域选择性合成:对7-取代吡唑并[1,5-a]嘧啶-3-羧酰胺的研究提供了关于涉及类似化合物的选择性合成过程的见解 (Drev et al., 2014)。

- 晶体学分析:对5-二甲基吡唑并[1,5-a]嘧啶-7(4H)-酮的X射线晶体学研究提供了有关分子和晶体结构的宝贵数据,这对于理解类似化合物是相关的 (Borbulevych, 2010)。

生物活性和潜在应用

- 抗菌活性:一些吡唑并[1,5-a]嘧啶显示出作为抗菌剂的潜力,为了解类似化合物的生物应用提供了见解 (Abdallah & Elgemeie, 2022)。

- 抗癌性能:研究表明某些吡唑并[1,5-a]嘧啶在抑制癌细胞增殖方面的有效性,暗示了2,5-二甲基吡唑并[1,5-a]嘧啶-7-羧酸衍生物具有类似潜力 (Hassan et al., 2017)。

- 酶学评价:吡唑并[1,5-a]嘧啶的衍生物已被评估其抗氧化、抗糖尿病、抗阿尔茨海默病和抗关节炎活性,表明具有广泛潜在药理用途的广谱活性 (Hassan et al., 2022)。

Safety And Hazards

性质

IUPAC Name |

2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKMCMDEDYQECW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

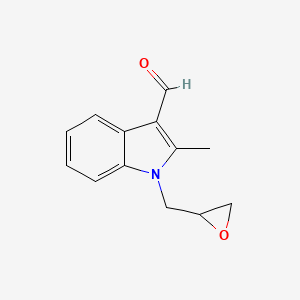

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

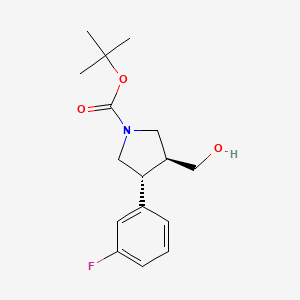

acetic acid](/img/structure/B1327063.png)

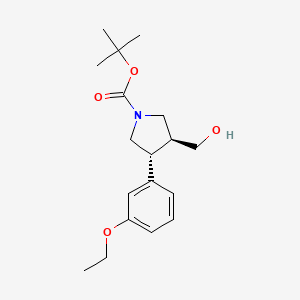

acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)